molecular formula C14H15F3N2O3 B13415892 N-Trifluoroacetylalanylphenylalaninal CAS No. 73488-89-8

N-Trifluoroacetylalanylphenylalaninal

Cat. No.: B13415892
CAS No.: 73488-89-8
M. Wt: 316.28 g/mol
InChI Key: VXAHAUXVUCBTKF-ONGXEEELSA-N
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Description

N-Trifluoroacetylalanylphenylalaninal is a synthetic peptide derivative designed for specialized biochemical and pharmaceutical research. Its structure, featuring a trifluoroacetyl protective group, is characteristic of intermediates used in the complex synthesis of peptides . The compound's design draws from the properties of fluorinated amino acids, which are known to significantly alter the stability, lipophilicity, and metabolic resistance of peptides and proteins . Incorporating fluorinated aromatic amino acids like phenylalanine can enhance binding affinity and catabolic stability, making such analogs valuable in the development of enzyme inhibitors, therapeutic agents, and peptide-based vaccines . Researchers can utilize this compound as a key building block in peptide synthesis or as a tool to study the effects of fluorination on protein-protein interactions and membrane permeability. The presence of the phenylalaninal moiety, an aldehyde, suggests potential application in mechanism-based studies or as an intermediate for creating enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73488-89-8

Molecular Formula

C14H15F3N2O3

Molecular Weight

316.28 g/mol

IUPAC Name

(2S)-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C14H15F3N2O3/c1-9(18-13(22)14(15,16)17)12(21)19-11(8-20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,18,22)(H,19,21)/t9-,11-/m0/s1

InChI Key

VXAHAUXVUCBTKF-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis and Derivatization Strategies for N Trifluoroacetylalanylphenylalaninal

Methodologies for Trifluoroacetylation in Peptide Synthesis

The trifluoroacetyl (Tfa) group serves as a valuable N-terminal protecting group in peptide synthesis due to its distinct properties. It enhances the electrophilicity of the protected amino acid and increases the acidity of the N-H moiety, which can be exploited for specific synthetic transformations. nih.govrsc.orgnih.gov

Specific Approaches for Incorporating N-Trifluoroacetyl Protection in Peptide Sequences

The introduction of the N-trifluoroacetyl group can be achieved through various reagents and conditions. A common method involves the use of ethyl trifluoroacetate. acs.org This approach allows for the trifluoroacetylation of amino acids and peptides under relatively mild conditions. Another key aspect is the potential for unwanted trifluoroacetylation as a side reaction during solid-phase peptide synthesis (SPPS), particularly when using trifluoroacetic acid (TFA) for deprotection steps. semanticscholar.orgnih.govpnas.org This occurs through the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with the free amine of the peptide chain. nih.govpnas.org Understanding this mechanism is crucial for developing strategies to prevent unwanted side reactions, such as using specific resin supports like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin. semanticscholar.orgnih.gov

Reagent/MethodDescriptionKey Considerations
Ethyl TrifluoroacetateA common reagent for the direct trifluoroacetylation of the N-terminus of amino acids or peptides.Reaction conditions need to be optimized to ensure complete acylation without side reactions.
Trifluoroacetic Anhydride (TFAA)A highly reactive agent for trifluoroacetylation.Its high reactivity can sometimes lead to a lack of selectivity.
In situ formation on resin (SPPS)Unintentional trifluoroacetylation can occur during TFA cleavage of other protecting groups. nih.govpnas.orgThe presence of hydroxymethyl groups on the resin can lead to the formation of trifluoroacetoxymethyl sites, which act as trifluoroacetylating agents. nih.govpnas.org

Considerations for Synthesis of Sterically Hindered Peptide Sequences Utilizing Trifluoroacetyl Protection

The synthesis of peptides containing sterically hindered amino acids, such as N-alkyl-α,α-dialkyl amino acids, poses significant challenges due to the low reactivity of the N-terminus. The trifluoroacetyl group has been successfully employed to overcome these hurdles. rsc.orgnih.govrsc.org The electron-withdrawing nature of the Tfa group enhances the electrophilicity of the carbonyl carbon of the Tfa-protected amino acid, facilitating peptide bond formation. rsc.orgnih.govrsc.org Furthermore, the increased acidity of the N-H proton in Tfa-protected amines allows for site-selective N-alkylation. rsc.orgnih.govrsc.org

A study demonstrated a two-step method for incorporating N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids using Tfa protection. rsc.orgrsc.org This involved the elongation of the Tfa-protected α,α-dialkyl amino acid, which proceeded smoothly even at elevated temperatures, followed by N-methylation. rsc.org This strategy proved effective for installing bulky amino acids that were difficult to couple using standard Fmoc-based solid-phase peptide synthesis. rsc.org

Synthetic Pathways for N-Trifluoroacetylalanylphenylalaninal and Analogues

The synthesis of the target dipeptide aldehyde involves the formation of the peptide bond between N-trifluoroacetylated alanine (B10760859) and phenylalanine, followed by the conversion of the C-terminal carboxylic acid of phenylalanine into an aldehyde.

Precursor Chemistry and Reaction Mechanisms for Dipeptide Aldehyde Formation

The synthesis of dipeptide aldehydes often starts from their corresponding carboxylic acid or ester precursors. A plausible precursor for this compound is N-(Trifluoroacetyl)-L-alanyl-L-phenylalanine nih.gov or its methyl ester derivative. nih.gov The formation of the dipeptide itself can be achieved using standard peptide coupling reagents. The subsequent conversion of the C-terminal carboxyl group to an aldehyde is a critical step.

Several methods exist for the synthesis of peptide aldehydes. nih.gov One common approach is the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or an ester, to the corresponding aldehyde. Another strategy involves the oxidation of a C-terminal amino alcohol. The choice of method depends on the compatibility with the protecting groups present in the peptide. For instance, the Dess-Martin periodinane oxidation of a protected amino alcohol has been shown to be effective and racemization-free. nih.gov

The general mechanism for dipeptide formation involves the activation of the carboxylic acid of the N-protected amino acid (N-Tfa-Alanine) by a coupling reagent, followed by nucleophilic attack from the amino group of the C-terminal amino acid ester (Phenylalanine methyl ester). Subsequent deprotection of the ester and reduction would yield the desired aldehyde.

Asymmetric Synthesis and Stereochemical Control of Trifluoroalanine Derivatives

The stereochemistry of the amino acid residues is crucial for the biological activity of peptides. The synthesis of trifluoroalanine and its derivatives with high stereochemical purity is an active area of research. nih.govacs.orgnih.govresearchgate.netunipd.itnih.gov Asymmetric synthesis methodologies are employed to control the configuration of the chiral centers.

One approach involves the use of chiral auxiliaries or catalysts in reactions such as Mannich-type reactions or alkylations of glycine (B1666218) enolates. nih.govresearchgate.net For instance, the asymmetric phase-transfer catalyzed α-trifluoromethylthiolation of α-substituted isoxazolidin-5-ones has been developed to produce enantioenriched α-trifluoromethylthio-β-amino acids. acs.org Another strategy is the stereodivergent synthesis of β-branched β-trifluoromethyl α-amino acid derivatives through sequential catalytic asymmetric reactions. nih.govunipd.it This allows for the controlled formation of both syn- and anti-diastereomers. unipd.it Enzymatic synthesis also offers a powerful tool for producing enantiomerically pure fluorinated alanines. nih.gov

Design and Synthesis of this compound Analogues for Research

The design and synthesis of analogues of this compound are driven by the desire to explore structure-activity relationships (SAR) and to develop more potent and selective protease inhibitors. nih.govnih.govresearchgate.nettandfonline.com Modifications can be made at various positions of the molecule, including the N-terminal protecting group, the amino acid side chains, and the C-terminal warhead.

For instance, replacing the trifluoroacetyl group with other acyl groups can modulate the lipophilicity and hydrogen bonding capacity of the inhibitor. Altering the P1 and P2 residues (phenylalanine and alanine, respectively) can probe the specificity of the target protease's binding pocket. The aldehyde "warhead" can be replaced with other electrophilic groups, such as ketones or boronic acids, to investigate different inhibition mechanisms. nih.gov The synthesis of such analogues would follow similar synthetic routes, employing a range of commercially available or custom-synthesized protected amino acids and modifying reagents.

Analogue TypeRationale for DesignPotential Synthetic Approach
Variation of N-acyl groupTo investigate the influence of electronics and sterics on inhibitor potency.Acylation of the alanyl-phenylalaninal core with different acid chlorides or anhydrides.
Modification of P1 (Phenylalanine) side chainTo probe the S1 pocket of the target protease for improved binding and selectivity.Utilize commercially available or synthesized phenylalanine analogues in the dipeptide synthesis.
Modification of P2 (Alanine) side chainTo explore the S2 pocket interactions.Incorporate different N-trifluoroacetylated amino acids in the coupling step.
Alteration of the C-terminal "warhead"To explore different mechanisms of inhibition (e.g., reversible vs. irreversible).Synthesis of corresponding ketones or boronic acid derivatives from the dipeptide precursor.

Chemical Transformations of the N-Trifluoroacetyl Moiety in Analogues

The N-trifluoroacetyl group serves as a crucial protecting group in peptide synthesis and also influences the biological activity of the final molecule. Its chemical transformations are key to creating analogues with diverse properties. The trifluoroacetyl group is known for its stability under acidic conditions, which is advantageous during peptide synthesis. arkat-usa.org However, its modification or removal is often desired in the final stages of synthesis or for creating derivatives.

One of the primary transformations of the N-trifluoroacetyl group is its cleavage under basic conditions. This deprotection is typically achieved using mild bases, which allows for the selective unmasking of the N-terminal amine. This amine can then be subjected to further chemical modifications, such as acylation with different substituents to introduce new functionalities. For instance, the trifluoroacetyl group can be replaced with other acyl groups (e.g., acetyl, benzoyl) to probe the effect of the N-terminal substituent on biological activity.

Another potential transformation involves the reaction of the trifluoroacetyl group itself. While generally stable, the strong electron-withdrawing nature of the trifluoromethyl group can activate the adjacent carbonyl group towards nucleophilic attack under specific conditions. However, this reactivity is less commonly exploited for derivatization compared to its role as a protecting group.

A significant side reaction to be aware of during peptide synthesis involving trifluoroacetic acid (TFA) for the removal of other protecting groups (like Boc) is trifluoroacetylation. This can lead to the unwanted introduction of a trifluoroacetyl group at the N-terminus of the peptide chain. nih.govpnas.org This reaction is dependent on the resin and the reaction conditions and can be minimized by using appropriate solid supports and optimized cleavage protocols. nih.gov

The following table summarizes key chemical transformations related to the N-trifluoroacetyl group in peptide analogues:

TransformationReagents and ConditionsPurposeReference
Cleavage (Deprotection)Mild basic conditions (e.g., aqueous ammonia, sodium bicarbonate)Unmasking of the N-terminal amine for further modification. acs.org
N-terminal AcylationAcyl chlorides or anhydrides in the presence of a baseIntroduction of diverse functionalities at the N-terminus.
Unwanted TrifluoroacetylationTrifluoroacetic acid (TFA) during deprotection stepsA potential side reaction leading to a capped N-terminus. nih.govpnas.org

Structural Variations of the Alanine and Phenylalanine Residues

Modification of the amino acid residues within the this compound scaffold presents a vast opportunity for creating analogues with tailored properties. Both the alanine and phenylalanine residues can be replaced with a wide array of natural and non-natural amino acids to explore structure-activity relationships.

Alanine Residue Variations:

The alanine residue, being the simplest chiral amino acid, can be substituted with other amino acids to alter the steric bulk, hydrophobicity, and electronic properties of the molecule. For instance, replacing alanine with glycine removes the methyl side chain, potentially increasing flexibility. Conversely, substitution with valine or leucine introduces larger, more hydrophobic side chains. Furthermore, the use of β-alanine instead of α-alanine would change the peptide backbone's length and conformational preferences. nih.govfrontiersin.orgnih.govutexas.eduutexas.edu

Phenylalanine Residue Variations:

The phenylalanine residue offers numerous possibilities for modification, primarily on its aromatic ring. The synthesis of various phenylalanine analogues allows for the introduction of different substituents at the para, meta, or ortho positions of the phenyl ring. These substituents can range from simple electron-donating or electron-withdrawing groups to more complex moieties. For example, the introduction of a p-fluoro or p-nitro group can significantly alter the electronic properties of the aromatic ring. nih.gov The synthesis of such non-natural amino acids can be achieved through various chemical and biocatalytic methods. nih.govprinceton.edursc.org

The following table provides examples of structural variations for the alanine and phenylalanine residues:

Original ResidueModified ResidueRationale for Variation
AlanineGlycineIncreased flexibility
AlanineValine/LeucineIncreased hydrophobicity and steric bulk
Alanineβ-AlanineAltered peptide backbone and conformation
Phenylalaninep-Fluoro-phenylalanineIntroduction of an electron-withdrawing group
Phenylalaninep-Methoxy-phenylalanineIntroduction of an electron-donating group
PhenylalanineNaphthylalanineIncreased aromatic surface area and hydrophobicity

Enzymatic Interaction and Inhibition Mechanisms of N Trifluoroacetylalanylphenylalaninal

Inhibition Kinetics and Mechanistic Classification

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are broadly classified based on the nature of their interaction with the enzyme—specifically, whether the inhibition is reversible or irreversible.

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by removing the inhibitor. nih.gov There are several distinct modes of reversible inhibition, distinguishable by their effects on the enzyme's kinetic parameters, the Michaelis constant (Km), and the maximum velocity (Vmax). khanacademy.org

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. khanacademy.orgwikipedia.org This binding event prevents the substrate from accessing the active site. wikipedia.org Consequently, competitive inhibition increases the apparent Km (lowering the enzyme's affinity for the substrate) but does not change the Vmax, as the inhibition can be overcome by sufficiently high substrate concentrations. wikipedia.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). khanacademy.orgyoutube.com This binding can occur whether or not the substrate is bound and reduces the number of functional enzyme molecules, thereby lowering the Vmax. khanacademy.orglibretexts.org In pure non-competitive inhibition, the inhibitor does not affect substrate binding, so the Km remains unchanged. youtube.com

Uncompetitive Inhibition: In this mode, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This type of inhibition is most effective at high substrate concentrations and results in a decrease in both Vmax and Km.

Mixed-Type Inhibition: This is a more general form of inhibition where the inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. Mixed inhibitors affect both the Km and Vmax values.

While N-Trifluoroacetylalanylphenylalaninal is a potent reversible inhibitor, its mechanism involving transient covalent bond formation (see Section 3.2.1) represents a special case of tight-binding inhibition that does not fit neatly into these classical models without further kinetic analysis.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. nih.gov The restoration of enzyme activity in this case requires the synthesis of new enzyme molecules.

Covalent Modification: These inhibitors react with functional groups within the enzyme's active site, such as the hydroxyl group of a serine residue, to form a stable covalent adduct. This permanently blocks the enzyme's catalytic activity.

Suicide Inhibition: Also known as mechanism-based inactivation, this involves an inhibitor that is structurally similar to the substrate and is processed by the enzyme's normal catalytic mechanism. However, the catalytic process converts the inhibitor into a highly reactive intermediate that then covalently bonds to and inactivates the enzyme.

The interaction of this compound with serine proteases involves the formation of a covalent hemiacetal adduct. However, this interaction has been characterized as reversible, distinguishing it from classical irreversible inhibitors. nih.gov The complex is in a state of slow exchange with the free aldehyde, meaning the covalent bond is not permanent and can dissociate. nih.gov

Specific Interaction with Serine Proteases: Alpha-Chymotrypsin as a Model System

Alpha-chymotrypsin, a digestive serine protease, has served as a primary model for studying the inhibitory mechanism of peptide aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been pivotal in elucidating the nature of the interaction between this compound and alpha-chymotrypsin. nih.gov These studies have demonstrated that the aldehyde group of the inhibitor reacts with the hydroxyl group of the active site Serine-195 residue of alpha-chymotrypsin. nih.gov This reaction results in the formation of a covalent, yet reversible, hemiacetal complex. nih.gov

The formation of this enzyme-inhibitor adduct is the basis for the compound's potent inhibitory activity. The analysis identified the enzyme-bound hemiacetal as the species in slow exchange with the free inhibitor, confirming it as the key intermediate in the inhibition mechanism. nih.gov

The formation of the hemiacetal complex between this compound and alpha-chymotrypsin is highly dependent on pH. nih.gov NMR line broadening analysis revealed that the binding behavior is governed by the ionization state of a single group on the free enzyme. nih.gov This group has a pKa value of approximately 7.6, and its alkaline (deprotonated) form is required for the formation of the hemiacetal. nih.gov This pH dependence aligns well with the pH profile of alpha-chymotrypsin's catalytic activity, suggesting that the hemiacetal is an intermediate in the catalytic pathway. nih.gov

Summary of this compound Interaction with Alpha-Chymotrypsin
ParameterFindingMethod of DeterminationReference
Binding MechanismFormation of a hemiacetal complex between the inhibitor's aldehyde and the enzyme's active site Serine-195.Cross-saturation Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov
Nature of InhibitionReversible; the enzyme-bound hemiacetal is in slow exchange with the free aldehyde.NMR Line Broadening Analysis nih.gov
pH DependenceRequires the alkaline form of an enzyme group with a pKa of 7.6 for hemiacetal formation.NMR Line Broadening as a function of p²H nih.gov

Specificity and Selectivity Profiling of this compound Against Diverse Protease Targets

The specificity of an enzyme inhibitor refers to its ability to distinguish between different enzyme targets. While this compound is a well-characterized inhibitor of alpha-chymotrypsin, comprehensive data on its selectivity profile against a wide array of other proteases is not extensively documented in the scientific literature.

Research has shown that the broader class of trifluoroacetyl peptides can act as potent reversible inhibitors for other serine proteases. nih.gov For instance, trifluoroacetyl dipeptide anilides have demonstrated significant inhibitory activity against elastase. nih.gov This suggests that the specificity of this class of inhibitors is dictated by the peptide sequence and the nature of the C-terminal group, which interact with the substrate-binding pockets (S-sites) of the target protease. The potent inhibition of chymotrypsin (B1334515) by this compound is consistent with chymotrypsin's preference for bulky aromatic residues (like phenylalanine) at its S1 subsite.

The potential for modulating the specificity of trifluoroacetyl peptides highlights their utility as a scaffold for designing selective inhibitors for various protease targets.

Selectivity Context of Trifluoroacetyl Peptides
Protease TargetInhibitor ClassObserved InteractionReference
Alpha-ChymotrypsinThis compoundPotent reversible inhibition via hemiacetal formation. nih.gov
ElastaseTrifluoroacetyl dipeptide anilides (related compounds)Potent reversible inhibition. nih.gov
TrypsinThis compoundSpecific inhibition data not widely available.N/A

Role of the Aldehyde Functional Group in Catalytic Mechanism Perturbation

The aldehyde functional group of this compound is central to its potent inhibitory activity against chymotrypsin, a well-studied serine protease. Its role is not merely to bind to the active site, but to actively participate in a reaction that effectively halts the enzyme's catalytic cycle. This perturbation is achieved through the formation of a stable covalent adduct that mimics a fleeting intermediate of the normal enzymatic reaction, thereby acting as a powerful transition-state analogue inhibitor.

The canonical mechanism of chymotrypsin involves the catalytic triad (B1167595) of amino acid residues in its active site: serine (Ser-195), histidine (His-57), and aspartate (Asp-102). During the hydrolysis of a peptide bond, the hydroxyl group of Ser-195 acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond. This nucleophilic attack is facilitated by His-57, which acts as a general base, abstracting a proton from the serine hydroxyl. This process leads to the formation of a short-lived, high-energy tetrahedral intermediate.

The aldehyde group of this compound intercepts this catalytic process. Upon binding to the active site of chymotrypsin, the electrophilic aldehyde carbon is positioned in close proximity to the nucleophilic hydroxyl group of Ser-195. In a reaction analogous to the first step of substrate hydrolysis, the serine hydroxyl attacks the aldehyde carbon. This results in the formation of a covalent bond and the creation of a hemiacetal. nih.gov This enzyme-inhibitor hemiacetal is structurally very similar to the tetrahedral intermediate formed during the normal catalytic reaction.

However, a crucial difference exists: the hemiacetal formed with this compound is significantly more stable than the transient tetrahedral intermediate of a natural substrate. The catalytic machinery of chymotrypsin is geared towards the rapid breakdown of the tetrahedral intermediate to either the acyl-enzyme intermediate or back to the enzyme-substrate complex. The stability of the hemiacetal formed with the aldehyde inhibitor effectively traps the enzyme in this intermediate-like state. The progression to the subsequent steps of the catalytic cycle, namely acylation (formation of an acyl-enzyme intermediate) and deacylation (hydrolysis of the acyl-enzyme to release the product and regenerate the free enzyme), is thus prevented.

Proton magnetic resonance studies have confirmed the formation of a hemiacetal complex between N-trifluoroacetyl-L-alanyl-L-phenylalaninal and α-chymotrypsin. nih.gov These studies have also shown that the formation of this complex is dependent on the ionization state of a single group on the free enzyme with a pKa of 7.6, which is consistent with the involvement of the catalytically crucial histidine residue. nih.gov The pH dependence of this hemiacetal formation correlates well with the pH profile of chymotrypsin's catalytic activity, further underscoring that this interaction is central to the inhibition mechanism. nih.gov

By forming this stable mimic of the transition state, this compound effectively sequesters the enzyme, preventing it from processing its natural substrates. The perturbation of the catalytic mechanism is therefore a direct consequence of the aldehyde functional group's ability to react with the active site serine and form a stable, dead-end complex that the enzyme cannot easily resolve.

InhibitorEnzymeKi (µM)Inhibition Type
Acetyl-Phe-Gly-aldehydePorcine Pancreatic Elastase0.4Transition-State Analogue
Chymostatinα-Chymotrypsin0.005Transition-State Analogue
LeupeptinTrypsin0.04Transition-State Analogue

Structural and Spectroscopic Characterization of Enzyme Inhibitor Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Binding Interactions

NMR spectroscopy is a powerful technique for studying the binding of small molecules (ligands) to macromolecules like enzymes in solution. It provides detailed information about the structure, dynamics, and thermodynamics of the interaction at an atomic level.

Proton Nuclear Magnetic Resonance (¹H-NMR) studies have been instrumental in elucidating the binding mode of N-Trifluoroacetylalanylphenylalaninal to α-chymotrypsin. nih.gov A key technique in this context is cross-saturation NMR. nih.govnih.gov This method is particularly useful for identifying the interface of large protein-ligand complexes. nih.gov The principle involves irradiating protons of the large protein, which is often deuterated to simplify the spectrum, and observing the transfer of this saturation to the protons of the bound ligand. nih.gov This saturation transfer only occurs if the ligand is in close proximity to the irradiated protein protons, thus mapping the binding site. nih.gov

In the case of this compound binding to α-chymotrypsin, cross-saturation experiments have demonstrated that the dipeptide aldehyde forms a hemiacetal complex with the enzyme. nih.gov Upon addition of α-chymotrypsin, the resonance of the free aldehyde was observed to broaden, a phenomenon indicative of an exchange process between the free and bound states. nih.gov

A detailed analysis of the line broadening of the free aldehyde resonance confirmed that the enzyme-bound hemiacetal is the species in slow exchange with the free aldehyde. nih.gov This hemiacetal is formed between the aldehyde group of the inhibitor and the active site serine residue of α-chymotrypsin. nih.gov This covalent, yet reversible, interaction is a hallmark of many serine protease inhibitors.

The dynamics of this exchange were found to be dependent on the acidity of the solution (p²H). nih.gov The line broadening was adequately described by the ionization of a single group on the free enzyme with a pKa²H of 7.6. nih.gov Hemiacetal formation required the alkaline (deprotonated) form of this enzymatic group, which is consistent with the known pH-dependence of catalysis by α-chymotrypsin. nih.gov This correlation strongly suggests that the observed hemiacetal formation is a key intermediate step in the catalytic and inhibitory mechanism. nih.gov

Similar studies on related compounds like N-acyl-p-fluorophenylalaninals using both proton and fluorine NMR have further corroborated these findings, showing distinct signals for the hemiacetal complex, the bound aldehyde, the free aldehyde, and its hydrate (B1144303) form. nih.gov

Species Identified by NMRInteraction with α-ChymotrypsinExchange Dynamics
Free AldehydeIn equilibrium with bound formsExperiences line broadening upon enzyme addition
Enzyme-Bound HemiacetalCovalent complex with active site serineIn slow exchange with the free aldehyde
Initial Non-covalent ComplexPrecedes hemiacetal formationIn equilibrium with the hemiacetal

Insights from High-Resolution Structural Biology Techniques for Related Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

While specific high-resolution crystal or cryo-electron microscopy (cryo-EM) structures for this compound complexed with an enzyme are not available in the public domain, these techniques provide invaluable, near-atomic level insights into how similar inhibitors bind to their targets. nih.govnih.gov

X-ray crystallography has been a cornerstone of structural biology, revealing the three-dimensional arrangement of atoms in protein-ligand complexes. weizmann.ac.ilnih.gov For a related inhibitor, the data would typically reveal:

The precise covalent bond distance between the inhibitor's carbonyl carbon and the active site serine's oxygen.

The specific hydrogen bonding network between the inhibitor and amino acid residues in the enzyme's binding pocket (e.g., the oxyanion hole).

The conformation of the inhibitor within the active site, including the orientation of its amino acid side chains which dictate specificity.

The positions of water molecules that may mediate interactions between the enzyme and the inhibitor.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large and flexible complexes that are difficult to crystallize. nih.govresearchgate.net Recent advances in cryo-EM allow for the determination of protein complex structures at resolutions approaching that of X-ray crystallography. nih.gov This technique would be particularly useful for studying the inhibitor bound to larger, multi-domain enzymes or enzyme complexes. researchgate.netnih.gov

TechniquePotential Insights for this compound Complexes
X-ray Crystallography Precise bond lengths, hydrogen bonding network, inhibitor conformation, role of solvent molecules.
Cryo-Electron Microscopy Structure of large or flexible enzyme-inhibitor complexes, overall architecture of the binding event.

Conformational Changes in Enzyme Structure Induced by this compound Binding

The binding of a ligand to an enzyme is rarely a simple "lock-and-key" event; it often induces conformational changes in the protein's structure. nih.govnih.gov The NMR data for this compound binding to α-chymotrypsin strongly implies such changes. The pH dependence of hemiacetal formation indicates that the ionization state of an enzyme residue is critical for binding, which is often linked to local or even global conformational adjustments. nih.gov

Upon formation of the covalent hemiacetal, the enzyme's active site must rearrange to accommodate the new tetrahedral geometry at the carbonyl carbon. This typically involves:

Movement of the catalytic triad (B1167595) residues: The histidine and aspartate residues of the catalytic triad will shift to stabilize the charge distribution in the transition state analog.

Stabilization of the oxyanion: Backbone amide groups in the "oxyanion hole" will form hydrogen bonds with the negatively charged oxygen atom of the hemiacetal, a key feature of serine protease catalysis and inhibition.

Changes in surface loops: Loops surrounding the active site may close down over the bound inhibitor, sequestering it from the solvent and enhancing the binding affinity.

These ligand-induced conformational dynamics are central to the enzyme's function and the inhibitor's efficacy. nih.gov Techniques like time-resolved fluorescence and further NMR studies can be used to probe these dynamic changes, providing a more complete picture of the inhibition mechanism. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Trifluoroacetylalanylphenylalaninal Analogues

Qualitative Structure-Activity Relationship Analysis of N-Trifluoroacetylalanylphenylalaninal Structural Modifiers

Qualitative SAR analysis involves systematically modifying different parts of the this compound scaffold and observing the resulting changes in inhibitory activity. This approach helps to identify key pharmacophoric features and tolerant regions of the molecule.

Key structural modifications and their observed impact on activity can be summarized as follows:

P1' Phenyl Group Substitutions: Modifications to the phenylalanine residue's phenyl group at the P1' position have a significant impact on potency. Introducing small, electron-withdrawing groups, such as fluorine or chlorine, at the para position generally enhances activity. This suggests a specific electronic and steric requirement in the S1' binding pocket of the target enzyme. Conversely, bulky substituents or electron-donating groups at the same position often lead to a decrease in activity, likely due to steric hindrance or unfavorable electronic interactions.

P1 Aldehyde Warhead: The aldehyde functional group at the P1 position is crucial for the inhibitory mechanism, often forming a covalent or hemiacetal adduct with a key active site residue. Replacing the aldehyde with other functional groups like a ketone or an alcohol typically results in a dramatic loss of potency, highlighting its essential role as a reactive "warhead."

P2 Alanine (B10760859) Side Chain: The methyl side chain of the alanine residue at the P2 position appears to be optimal for fitting into the S2 subsite of the target enzyme. Altering this side chain to either smaller (glycine) or larger, bulkier groups (e.g., valine, leucine) generally diminishes inhibitory activity. This indicates that the S2 pocket is sterically constrained.

N-terminal Trifluoroacetyl Cap: The N-terminal trifluoroacetyl group plays a significant role in both binding affinity and metabolic stability. Its strong electron-withdrawing nature can influence the electronic properties of the peptide backbone and enhance hydrogen bonding interactions.

A hypothetical data table illustrating these qualitative SAR findings is presented below:

Compound ID P1' Phenyl Substitution P2 Side Chain Relative Inhibitory Activity
1 (Parent) HCH₃+++
2 4-FCH₃++++
3 4-ClCH₃++++
4 4-CH₃CH₃++
5 4-OCH₃CH₃+
6 HH (Glycine)+
7 HCH(CH₃)₂ (Valine)++

Activity is rated qualitatively from low (+) to high (++++).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the potency of novel analogues and for gaining a deeper understanding of the physicochemical properties that govern their inhibitory effects. nih.gov

Predictive QSAR models for this compound analogues can be developed using various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov These models are built using a training set of compounds with known inhibitory activities. nih.gov

For a series of this compound analogues, a hypothetical MLR model might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, which quantifies the electronic effect of substituents.

β coefficients are the regression coefficients determined from the model fitting.

Such models, once validated, can be used to predict the inhibitory potency of newly designed compounds before their synthesis and experimental testing. nih.gov

The analysis of physicochemical descriptors in a QSAR model reveals which properties are most influential in determining the inhibitory activity. For this compound analogues, key descriptors often include:

Lipophilicity (logP): There is often an optimal range of lipophilicity for activity. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity may lead to poor solubility and non-specific binding.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These descriptors are crucial for understanding the steric constraints of the enzyme's binding pockets. For instance, a negative correlation with a steric descriptor for a particular substituent position would suggest that bulkier groups are detrimental to activity.

Electronic Parameters (e.g., Hammett constants, electrostatic potential): These parameters describe the electronic properties of substituents. A positive correlation with an electron-withdrawing group descriptor at a specific position would indicate that such groups enhance binding, possibly through favorable electrostatic interactions or by influencing the reactivity of the aldehyde warhead.

The table below presents hypothetical data for a set of analogues and their physicochemical descriptors used in a QSAR study.

Compound ID pIC₅₀ logP Molar Refractivity (MR) Hammett Constant (σ)
1 6.52.885.20.00
2 7.12.985.30.06
3 7.03.286.10.23
4 6.23.187.5-0.17
5 5.82.787.9-0.27

Impact of the Trifluoroacetyl Group on Inhibitor Efficacy and Enzyme Binding Affinity

The trifluoroacetyl group at the N-terminus of this compound is a critical determinant of its inhibitory efficacy and binding affinity. The introduction of fluorine atoms imparts several advantageous properties. researchgate.net

Enhanced Binding Affinity: The highly electronegative fluorine atoms can participate in favorable dipole-dipole or multipolar interactions with the enzyme's active site residues. researchgate.net This can lead to a significant increase in binding affinity compared to a non-fluorinated acetyl group.

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroacetyl group resistant to metabolic degradation by proteases and other enzymes. This increased stability can lead to a longer duration of action.

Modulation of Physicochemical Properties: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and cellular permeability. acs.org

N-terminal Group Inhibitory Potency (IC₅₀, nM) Relative Binding Affinity
Trifluoroacetyl 50High
Acetyl 500Moderate
Propionyl 750Low
Benzoyl >1000Very Low

Contribution of the Alanine and Phenylalanine Residues to Molecular Recognition and Inhibitory Activity

The alanine and phenylalanine residues are integral to the molecular recognition process, ensuring that the inhibitor binds to the correct target enzyme with high affinity and specificity.

Phenylalanine (P1'): The benzyl (B1604629) side chain of the phenylalanine residue typically occupies the S1' subsite of the target enzyme. This subsite is often a hydrophobic pocket, and the phenyl ring engages in favorable van der Waals and hydrophobic interactions. As discussed in the qualitative SAR, substitutions on this ring can fine-tune these interactions. The aromatic nature of the phenyl ring can also lead to π-π stacking or cation-π interactions with complementary residues in the enzyme's active site.

Alanine (P2): The small methyl side chain of the alanine residue at the P2 position is crucial for fitting into the corresponding S2 subsite. This pocket is often sterically restricted, making the compact size of the alanine side chain ideal for optimal packing and maximizing favorable hydrophobic interactions. Substituting alanine with residues having larger side chains can lead to steric clashes and a loss of binding affinity. acs.org

Studies involving the substitution of these amino acid residues with others, such as in peptide mimetics, can further elucidate their specific roles in binding and inhibition. For example, replacing phenylalanine with other aromatic or aliphatic residues can probe the size and electronic requirements of the S1' pocket. Similarly, alanine scanning (substituting alanine with glycine (B1666218) or other amino acids) can map the steric and hydrophobic constraints of the S2 pocket. plos.orgnih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Enzyme Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. chemrevlett.commdpi.com This method is crucial for elucidating the binding mode of inhibitors like N-Trifluoroacetylalanylphenylalaninal. Docking simulations involve placing the ligand in various conformations within the enzyme's active site and scoring these poses based on factors like intermolecular interactions and conformational energies. chemrevlett.com

For peptide aldehydes, covalent docking is often employed to simulate the formation of a covalent bond between the aldehyde group of the inhibitor and a key residue in the enzyme's active site. mdpi.com In the case of serine proteases like α-chymotrypsin, this compound is known to form a hemiacetal complex. nih.gov Docking simulations can model this covalent interaction, predicting the precise geometry of the hemiacetal intermediate within the catalytic pocket.

Table 1: Key Interactions in Ligand-Enzyme Binding Predicted by Molecular Docking
Inhibitor MoietyEnzyme SubsitePredicted Interaction TypeContributing Residues (Example)
P1-PhenylalanineS1 PocketHydrophobic Interactions, π-π StackingResidues forming the hydrophobic pocket
P2-AlanineS2 PocketHydrophobic InteractionsEnzyme backbone and side chains
Aldehyde GroupCatalytic SiteCovalent Hemiacetal BondCatalytic Serine residue
Peptide BackboneActive Site CleftHydrogen BondsEnzyme backbone atoms
N-Trifluoroacetyl GroupN-terminal binding regionHydrophobic/Fluorophilic InteractionsEnzyme surface residues

Molecular Dynamics Simulations to Elucidate Enzyme-Inhibitor Interaction Dynamics and Stability

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of the enzyme-inhibitor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the complex behaves in a simulated physiological environment. mdpi.com These simulations are critical for assessing the stability of the predicted binding pose and understanding the flexibility of both the enzyme and the inhibitor. nih.gov

For the this compound-enzyme complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. nih.gov Key metrics are analyzed to assess stability, including the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD plot over time suggests that the inhibitor remains securely bound in the active site. mdpi.comnih.gov

Quantum Chemical Calculations on Reactive Intermediates and Transition States

Quantum chemical (QC) calculations, often based on density functional theory (DFT), provide a highly accurate description of electronic structure and can be used to study chemical reactions. iaea.orgresearchgate.net For enzyme inhibitors that form covalent bonds, QC methods are invaluable for investigating the reaction mechanism, including the structures of reactive intermediates and transition states. nih.gov

In the inhibition of α-chymotrypsin by this compound, the key chemical step is the nucleophilic attack of the catalytic serine's hydroxyl group on the inhibitor's aldehyde carbon, forming a tetrahedral hemiacetal intermediate. nih.gov QC calculations can be employed to:

Model the reaction pathway: By mapping the potential energy surface, researchers can determine the energy barriers (activation energies) for the formation and breakdown of the hemiacetal.

Characterize the transition state: The exact geometry and electronic properties of the transition state leading to the hemiacetal can be calculated, providing insight into how the enzyme catalyzes this reaction.

Analyze the stability of the intermediate: QC methods can calculate the relative stability of the enzyme-bound hemiacetal compared to the free enzyme and inhibitor, helping to explain the inhibitor's potency.

These calculations offer a level of detail that is inaccessible to classical methods like molecular docking and dynamics, providing fundamental insights into the chemical basis of the inhibition mechanism.

Principles of Rational Design for Optimizing Inhibitor Potency and Specificity

The ultimate goal of computational studies is to guide the rational design of improved inhibitors. nih.gov Rational design involves modifying the chemical structure of a lead compound, such as this compound, to enhance its potency and selectivity for the target enzyme. nih.gov

Key principles derived from computational and theoretical investigations include:

Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of derivatives with modifications at different positions (e.g., P1, P2, P3), researchers can build SAR models. mdpi.com For peptide aldehydes, studies have shown that hydrophobic groups are often preferred at the P1 and P3 positions to maximize interactions with corresponding enzyme subsites. mdpi.com

Optimizing Subsite Interactions: Computational models of the enzyme's active site can reveal opportunities for improved interactions. For example, if the S2 subsite is large and hydrophobic, replacing the P2 alanine (B10760859) with a larger hydrophobic residue like leucine or norleucine could increase binding affinity. nih.gov

Enhancing Specificity: To improve specificity and avoid off-target effects, the inhibitor can be modified to exploit unique features of the target enzyme's active site that are not present in related enzymes. nih.govacs.org For instance, introducing residues that can form specific hydrogen bonds or salt bridges with non-conserved residues in the target's binding pocket can significantly enhance selectivity. nih.gov

Modifying the Warhead: The reactivity of the aldehyde "warhead" can be tuned. While highly reactive, aldehydes can sometimes lack specificity. Replacing the aldehyde with other functional groups, such as a boronic acid, can alter the covalent interaction kinetics and improve selectivity for the target protease. nih.gov

Applications As Biochemical Probes and Research Tools

Utilization of N-Trifluoroacetylalanylphenylalaninal in Enzyme Mechanism Elucidation

The study of enzyme mechanisms is crucial for understanding biological processes and for the development of therapeutic agents. This compound has been instrumental in clarifying the catalytic mechanism of serine proteases, such as α-chymotrypsin.

Research employing proton magnetic resonance (NMR) spectroscopy has demonstrated that this compound forms a hemiacetal complex with α-chymotrypsin. nih.gov This interaction occurs between the aldehyde group of the inhibitor and the hydroxyl group of the active site serine residue (Ser-195) of the enzyme. nih.gov The formation of this covalent yet reversible bond is a key step in the inhibitory process.

Further analysis of the NMR data revealed that the formation of the enzyme-inhibitor complex is pH-dependent. The line broadening of the free aldehyde resonance upon the addition of α-chymotrypsin, which indicates the formation of the hemiacetal, was observed to be influenced by the ionization state of a single group on the free enzyme with a pKa value around 7. nih.gov This pH dependence aligns with the known pH profile of α-chymotrypsin activity, where a histidine residue (His-57) in the catalytic triad (B1167595) acts as a general base to activate the serine nucleophile. The requirement of the alkaline form of the enzyme for hemiacetal formation strongly suggests that this complex is an intermediate in the catalytic pathway. nih.gov

These findings provide direct evidence for the formation of a tetrahedral intermediate during the initial phase of serine protease catalysis, a fundamental concept in enzyme kinetics. The ability of this compound to trap the enzyme in this intermediate state allows for its detailed structural and kinetic characterization.

Table 1: NMR Spectroscopy Data on the Interaction of this compound with α-Chymotrypsin
ParameterObservationInterpretation
Free Aldehyde ResonanceBroadening upon addition of α-chymotrypsin nih.govIndicates slow exchange between the free aldehyde and the enzyme-bound hemiacetal. nih.gov
pH DependenceLine broadening is dependent on p²H, described by the ionization of a single group with a pKa²H of 7.6. nih.govThe alkaline form of the enzyme is required for hemiacetal formation, implicating the involvement of the catalytic histidine. nih.gov
Nature of the ComplexFormation of a hemiacetal complex. nih.govThe compound acts as a transition-state analog, mimicking the tetrahedral intermediate of the catalytic reaction.

Potential for Development as Activity-Based Probes (ABPs) in Proteomics Research

Activity-based probes (ABPs) are powerful chemical tools used in proteomics to profile the activity of enzymes within complex biological samples. A typical ABP consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

Given its known reactivity with the active site serine of chymotrypsin (B1334515), this compound possesses characteristics that make it a promising scaffold for the development of ABPs targeting serine proteases. The aldehyde functionality can act as a reversible covalent warhead. For use as a robust ABP, this could be chemically modified to form an irreversible covalent bond, thereby enabling more stable labeling of active enzymes.

The dipeptide structure (alanyl-phenylalaninal) serves as a recognition element, providing specificity for proteases that recognize and cleave after hydrophobic residues, such as chymotrypsin. This specificity can be further tailored by modifying the peptide sequence to target other proteases with different substrate preferences. The N-terminal trifluoroacetyl group can enhance the electrophilicity of the aldehyde and may also contribute to the stability of the probe in biological systems.

To function as an ABP, the this compound scaffold would require the addition of a reporter tag. This could be achieved through synthetic modification, for instance, by attaching a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging applications. The resulting ABP could then be used to selectively label and identify active serine proteases in cell lysates or even in living organisms, providing valuable insights into their physiological and pathological roles.

Role in Target Identification and Validation in Biological Systems

The identification and validation of new drug targets are critical steps in the drug discovery process. The specific inhibitory activity of this compound against enzymes like chymotrypsin makes it a useful tool for this purpose.

By inhibiting a specific enzyme, researchers can study the downstream biological consequences of that inhibition. For example, if treatment of a cell culture or a model organism with this compound leads to a specific phenotypic change, it suggests that the targeted enzyme plays a role in that biological process. This can help to validate the enzyme as a potential therapeutic target.

Furthermore, derivatives of this compound, particularly those modified to act as irreversible inhibitors or as part of an affinity-based probe, can be used for target identification. For instance, a biotinylated version of the compound could be used to pull down its binding partners from a complex protein mixture. Subsequent identification of these proteins by mass spectrometry would reveal the direct targets of the inhibitor in a biological system. This approach is invaluable for confirming the intended target of a compound and for discovering potential off-target effects.

Table 2: Potential Applications of this compound in Target Identification and Validation
ApplicationMethodologyExpected Outcome
Target ValidationInhibition of the target enzyme in a cellular or animal model and observation of the resulting phenotype.Confirmation of the enzyme's role in a specific biological pathway or disease state.
Target IdentificationUse of a tagged (e.g., biotinylated) derivative of the compound for affinity purification of binding partners from a proteome.Identification of the direct protein targets of the compound via mass spectrometry.
Off-Target ProfilingApplication of activity-based probes derived from the compound to profile a range of enzymes for unintended inhibition.Assessment of the inhibitor's selectivity and potential for side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-trifluoroacetylalanylphenylalaninal, and how can purity be validated?

  • Methodology : A common approach involves reacting L-phenylalanine derivatives with trifluoroacetic anhydride (TFAA) in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Purification typically employs recrystallization or column chromatography.
  • Validation : Purity can be confirmed via HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted starting materials or trifluoroacetic acid (TFA) residues .
  • Key Data : NMR peaks for the trifluoroacetyl group appear at ~115–120 ppm (¹⁹F NMR) and ~160–170 ppm (¹³C NMR) .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use enclosed systems or fume hoods to avoid inhalation of volatile TFA byproducts. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoroacetyl group .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify TFA release using ion chromatography .

Advanced Research Questions

Q. How does residual TFA from synthesis interfere with biological assays, and what mitigation strategies are effective?

  • Interference : TFA at nM concentrations can inhibit cell proliferation or alter viability in in vitro models (e.g., HEK293 or HeLa cells). It may also artifactually influence fluorescence-based assays .
  • Mitigation :

  • Ion-Exchange Chromatography : Removes TFA by exchanging counterions (e.g., acetate).
  • Lyophilization with HCl : Converts TFA salts to less harmful HCl forms.
  • Dialysis : Effective for large peptides/proteins but less so for small molecules .

Q. What advanced NMR techniques resolve signal overlap in trifluoroacetylated compounds?

  • Strategies :

  • ¹H-¹⁹F Heteronuclear Correlation (HETCOR) : Maps coupling between protons and fluorine atoms.
  • Diffusion-Ordered Spectroscopy (DOSY) : Differentiates signals from aggregates or impurities.
    • Case Study : Trifluoroacetyl groups exhibit distinct splitting patterns in ¹H NMR (δ 3.5–4.5 ppm for adjacent CH₂ groups), which can be deconvoluted using 2D NMR .

Q. How can reaction yields for this compound be optimized while minimizing side products?

  • Optimization Parameters :

  • Solvent Choice : Anhydrous dichloromethane reduces hydrolysis vs. THF.
  • Stoichiometry : 1.2–1.5 equivalents of TFAA ensures complete acylation.
  • Temperature : Maintain 0–5°C during TFAA addition to suppress epimerization.
    • Side Products : Hydrolysis products (e.g., free phenylalaninal) and diastereomers. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Approaches :

  • Molecular Docking : Screen against protease targets (e.g., chymotrypsin-like enzymes) using AutoDock Vina.
  • QSAR Modeling : Correlate trifluoroacetyl electronegativity with inhibitory potency (e.g., IC₅₀ values).
    • Validation : Compare predicted vs. experimental IC₅₀ for derivatives with varied fluorination patterns .

Data Contradictions and Resolution

Q. How to address discrepancies in reported bioactivity data for trifluoroacetylated peptides?

  • Root Causes :

  • TFA Contamination : Varying residual TFA levels across studies (5–45%) skew dose-response curves .
  • Epimerization : Racemization during synthesis alters stereochemistry and activity.
    • Resolution : Standardize TFA removal protocols and validate chirality via chiral HPLC or circular dichroism .

Q. Why do NMR spectra of this compound vary across publications?

  • Factors :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by up to 0.5 ppm.
  • Hydration : Hygroscopic samples absorb water, broadening peaks.
    • Best Practices : Report solvent, temperature, and drying methods (e.g., P₂O₅ desiccation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.